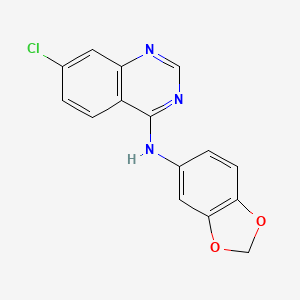

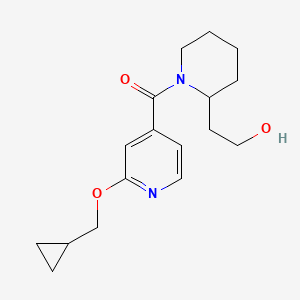

N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of nitrogen heterocycles like the pyrrolidine ring . The pyridazin-3(2H)-one skeleton, which is part of the compound, is usually prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring and a pyridazin-3-yloxy group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridazin-3-yloxy group is a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique

Antihypoxidotic Effects

Studies have explored the antihypoxidotic effects of piracetam, indicating its potential in enhancing resistance against hypoxic conditions. For instance, one study demonstrated that acute doses of piracetam could improve oculomotor and cardiorespiratory parameters under hypoxic conditions, suggesting its utility in managing brain dysfunctions associated with senile dementia and Alzheimer's type dementia (Schaffler & Klausnitzer, 1988).

Neuroprotective and Cognitive Effects

Research indicates that compounds similar to N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide may have neuroprotective and cognitive-enhancing effects. For example, piracetam has been shown to restore compromised neutrophil functions to optimal activity, potentially offering benefits in enhancing restorative effects on compromised neutrophils observed in various serious diseases (Nalbandian, Murayama, & Henry, 1983).

Metabolic and Oxidative Stress Implications

Some studies have focused on the implications of these compounds on metabolic processes and oxidative stress. For instance, research involving paracetamol, a commonly used analgesic that shares metabolic pathways with nootropic agents, has investigated its effects on oxidative stress and enzyme interactions, providing insights into how structurally related compounds might interact with biological systems to influence oxidative stress and metabolic pathways (Trettin et al., 2014).

Potential in Alzheimer's Disease and Cognitive Disorders

The role of oxidative damage in Alzheimer's Disease (AD) and the potential therapeutic effects of related compounds have been a subject of research. A study demonstrated that oxidative damage is an early event in AD, suggesting that compounds with antioxidant properties could have therapeutic potential in early intervention (Nunomura et al., 2001).

Pharmacokinetics and Bioequivalence

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Investigations into the pharmacodynamics and bioequivalence of piracetam under hypoxic conditions provide valuable data on its efficacy and safety profile, further supporting its research applications in clinical settings (Schaffler, 1986).

Propriétés

IUPAC Name |

N-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-9(17)13-7-12(18)16-6-4-10(8-16)19-11-3-2-5-14-15-11/h2-3,5,10H,4,6-8H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVNXWJLUGFCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2824944.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2824946.png)

![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)

![methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2824953.png)

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2824955.png)

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)

![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)